Tert-butyl 1-amino-6-azabicyclo[3.2.1]octane-6-carboxylate hydrochloride
Description
Tert-butyl 1-amino-6-azabicyclo[3.2.1]octane-6-carboxylate hydrochloride is a bicyclic organic compound featuring a 6-azabicyclo[3.2.1]octane core modified with a tert-butoxycarbonyl (Boc) protective group at position 6 and an amino group at position 1, along with a hydrochloride salt. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical intermediate synthesis or catalysis. Its bicyclic scaffold provides rigidity, which may influence binding affinity in medicinal chemistry applications.
Properties
Molecular Formula |
C12H23ClN2O2 |
|---|---|
Molecular Weight |
262.77 g/mol |
IUPAC Name |
tert-butyl 1-amino-6-azabicyclo[3.2.1]octane-6-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-8-12(13)6-4-5-9(14)7-12;/h9H,4-8,13H2,1-3H3;1H |
InChI Key |
KRHGCWPIDMHRPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCCC1C2)N.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Tert-butyl 1-amino-6-azabicyclo[3.2.1]octane-6-carboxylate Hydrochloride
General Synthetic Strategy
The synthesis of this compound generally involves the construction of the 6-azabicyclo[3.2.1]octane core followed by functional group manipulations to introduce the amino and carboxylate functionalities, with subsequent protection and salt formation steps.
Key Synthetic Routes
Radical Cyclization Approach
A prominent method for constructing the 6-azabicyclo[3.2.1]octane nucleus utilizes intramolecular radical cyclization of amino selenoester-tethered alkenes. This method, reported by Quirante et al., involves the generation of 1-aminomethyl radicals via treatment of R-amino selenoesters with tributyltin hydride or tris(trimethylsilyl)silane, leading to cyclization and formation of the bicyclic core with good yields (~69%) and control over epimer ratios (Scheme 6 in the original study).
- Reaction conditions: Radical initiators such as azobisisobutyronitrile (AIBN) are used with hydride reagents at room temperature or slightly elevated temperatures.
- Outcome: Mixtures of epimers are often formed, requiring chromatographic separation.
Copper-Catalyzed Enantioselective Carboamination
Another advanced method involves copper(II)-catalyzed intramolecular carboamination of N-mesylated alkenyl amines, which affords chiral 6-azabicyclo[3.2.1]octanes with high enantioselectivity (up to 91% ee) and good yields (~76%).
- Catalyst: Cu(OTf)2 complexed with chiral bisoxazoline ligands.
- Conditions: Reaction performed at 110 °C for 12 hours with molecular sieves to remove water.
- Advantages: High stereocontrol, suitable for preparing enantiomerically enriched compounds.
Boc Protection and Hydrochloride Salt Formation
The amino group in the bicyclic intermediate is commonly protected with a tert-butoxycarbonyl (Boc) group to afford tert-butyl carbamate derivatives. This protection is typically achieved by reacting the free amine or its hydrochloride salt with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
- Example procedure: Starting from the amino acid hydrochloride, the compound is dissolved in ethanol with aqueous HCl, stirred at room temperature for 24 hours to ensure hydrolysis, then treated with triethylamine and Boc2O at 50 °C for 5 days to yield the Boc-protected product.
- Purification: Chromatography on silica gel using hexanes/ethyl acetate mixtures.
The final hydrochloride salt form is often obtained by treatment with hydrochloric acid or by crystallization from suitable solvents.
Detailed Process Description from Patent Literature
A patent (WO2020136188A1) outlines a scalable process for the preparation of exo-tert-butyl N-(3-azabicyclo[3.2.1]octan-6-yl)carboxylate hydrochloride and related compounds:
- Step 1: Synthesis of intermediate compounds in the presence of organic acids (e.g., (R)-(-)-Mandelic acid) in solvents such as ethanol.
- Step 2: Dissociation reactions using bases like potassium carbonate in solvents such as tetrahydrofuran (THF).
- Step 3: Boc protection of the amino group.
- Step 4: Purification via recrystallization.
Reaction conditions and reagents summary:
| Step | Reagents/Conditions | Solvents | Notes |
|---|---|---|---|
| Acid-mediated synthesis | (R)-(-)-Mandelic acid (0.1-2.0 eq) | Ethanol (EtOH) | 0.6 eq typical |
| Dissociation | Potassium carbonate (K2CO3) | THF | Base-mediated dissociation |
| Boc protection | Di-tert-butyl dicarbonate, triethylamine | Ethanol or CHCl3 | 50 °C, 5 days |
| Purification | Recrystallization | Suitable organic solvents | To isolate pure compound |
Comparative Analysis of Preparation Methods
| Method | Advantages | Limitations | Typical Yield (%) | Enantioselectivity (ee %) |
|---|---|---|---|---|
| Radical cyclization (Bu3SnH/TTMSS) | Efficient bicyclic core formation; moderate yields | Epimer mixtures; use of toxic tin reagents | ~69 | Not specified |
| Copper-catalyzed carboamination | High enantioselectivity; mild conditions | Requires chiral ligands and careful control | ~76 | Up to 91 |
| Boc protection and salt formation | Straightforward protection; scalable | Long reaction times (days) | High (not quantified) | N/A |
| Patent process (acid/base mediated) | Scalable; uses common reagents; purification by recrystallization | Multi-step; requires solvent optimization | Not explicitly stated | Not specified |
Research Findings and Optimization Notes
- The radical cyclization approach provides a versatile route to 6-azabicyclo[3.2.1]octane derivatives but requires careful control of stereochemistry and purification due to epimer formation.
- Copper-catalyzed enantioselective carboamination represents a significant advancement for chiral synthesis, with high enantioselectivity and good yields, suitable for pharmaceutical applications.
- Boc protection is a standard and reliable method to stabilize the amino functionality for further synthetic transformations or isolation as hydrochloride salts.
- The patent process emphasizes the importance of solvent choice, acid/base equivalents, and purification techniques to optimize yield and purity for industrial-scale synthesis.
Summary Table of Key Experimental Conditions
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-amino-6-azabicyclo[3.2.1]octane-6-carboxylate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
Tert-butyl 1-amino-6-azabicyclo[3.2.1]octane-6-carboxylate hydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biological targets.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 1-amino-6-azabicyclo[3.2.1]octane-6-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with enzymes, receptors, and other biological molecules, potentially modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Bicyclo[3.2.1]octane Derivatives
*Inferred based on structural analogs.
Key Differences and Implications
Amino Group Position: The target compound’s 1-amino group contrasts with the 2-amino analog (), which may alter hydrogen-bonding capacity and steric interactions in drug design .
Diaza vs.
Functional Group Reactivity :
- The 3-oxo analog () enables ketone-specific reactions (e.g., reductions or Grignard additions) .
- The 8-formyl derivative () offers an aldehyde group for click chemistry or Schiff base formation .
Salt Forms : Hydrochloride salts (e.g., and ) improve aqueous solubility and crystallinity compared to free bases, critical for purification and formulation .
Biological Activity
Tert-butyl 1-amino-6-azabicyclo[3.2.1]octane-6-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- IUPAC Name : this compound
- Molecular Formula : C12H22N2O2
- Molecular Weight : 226.32 g/mol
- CAS Number : 1199942-73-8
The structure features a bicyclic framework, which is known to influence its interaction with biological targets.
This compound has been studied for its inhibitory effects on various enzymes, particularly those involved in lipid metabolism and inflammatory processes. Its mechanism primarily involves the inhibition of the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a crucial role in the degradation of palmitoylethanolamide (PEA), an endocannabinoid that modulates pain and inflammation.
In Vitro and In Vivo Studies
Recent studies have demonstrated that this compound exhibits potent inhibitory activity against NAAA with an IC50 value in the low nanomolar range (e.g., IC50 = 0.042 μM) . The inhibition of NAAA leads to increased levels of PEA, thereby enhancing its anti-inflammatory and analgesic effects.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the bicyclic structure can significantly alter biological activity. For instance, variations in substituents on the azabicyclic core have been shown to affect both potency and selectivity for NAAA and other related enzymes .
Key Findings from SAR Studies
| Compound | IC50 (μM) | Selectivity for NAAA |
|---|---|---|
| Compound A | 0.042 | High |
| Compound B | 0.655 | Moderate |
| Compound C | 0.120 | High |
These results highlight the importance of specific structural features in enhancing the biological efficacy of azabicyclic compounds.
Case Studies
- Anti-inflammatory Effects : A study demonstrated that administering this compound in animal models resulted in reduced inflammation markers and improved pain responses, suggesting its potential therapeutic use in chronic pain management .
- Neurological Applications : Another investigation explored the compound's effects on neuroinflammatory conditions, revealing that it could modulate neuroinflammation through NAAA inhibition, thus offering insights into treating neurodegenerative diseases .
Q & A
Q. Basic
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the bicyclic scaffold, tert-butyl group (δ ~1.4 ppm for 9H), and carboxylate/amine functionality.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₂H₂₂N₂O₂·HCl) .
- HPLC/UPLC : Used to assess purity (>95% as per typical standards) .
- X-ray Crystallography : Resolves stereochemistry and hydrogen bonding in the hydrochloride salt form .
How can enantioselective synthesis of the 6-azabicyclo[3.2.1]octane scaffold be optimized?
Advanced
Enantioselective methods often employ chiral auxiliaries or catalysts. For example, tert-butyl 8-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate was synthesized using asymmetric [3+2] cycloaddition with a chiral ligand (e.g., Evans’ oxazaborolidine), achieving >90% enantiomeric excess (ee) . Kinetic resolution during crystallization or enzymatic desymmetrization of intermediates (e.g., using lipases) can further enhance stereochemical fidelity .
How should researchers address discrepancies in reaction yields during scale-up synthesis?
Advanced
Yield variations often arise from impurities in starting materials or suboptimal reaction conditions. Mitigation strategies include:
- Process Optimization : Re-testing stoichiometry (e.g., tert-butyl chloroformate:amine ratio) and reaction time/temperature gradients .
- Purification : Switching from column chromatography to recrystallization for higher throughput.
- DoE (Design of Experiments) : Statistical modeling to identify critical parameters (e.g., solvent polarity, base strength) .
What are the typical chemical reactions of this compound in medicinal chemistry?
Q. Basic
- Amide Coupling : The amino group reacts with carboxylic acids via EDC/HOBt to form peptidomimetics.
- Reductive Amination : The amine can alkylate aldehydes/ketones using NaBH₃CN .
- Deprotection : The tert-butyl group is removed with TFA or HCl to expose the free amine for further functionalization .
What strategies are effective for derivatizing the scaffold to study structure-activity relationships (SAR)?
Q. Advanced
- Side-Chain Modifications : Introduce substituents (e.g., halides, alkyl groups) at the 1-amino position via nucleophilic substitution .
- Scaffold Hybridization : Fuse with spiro or tropane alkaloid moieties to enhance binding affinity .
- Bioisosteric Replacement : Replace the carboxylate with sulfonamides or phosphonates to improve metabolic stability .
What storage conditions are recommended to maintain compound stability?
Basic
Store in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the tert-butyl group or amine oxidation. Desiccants (e.g., silica gel) are critical for hygroscopic hydrochloride salts .
How can conflicting bioactivity data across studies be resolved?
Q. Advanced
- Assay Standardization : Validate cell lines (e.g., HEK293 vs. CHO) and control for pH/salt concentration in buffer systems.
- Metabolic Profiling : Use LC-MS to identify degradation products that may interfere with activity .
- Structural Confirmation : Re-analyze batch purity and stereochemistry via chiral HPLC .
Which solvents are optimal for reactions involving this compound?
Q. Basic
- Polar aprotic solvents : Dichloromethane (DCM) or THF for coupling reactions.
- Protic solvents : Methanol or ethanol for protonation/deprotonation steps.
- Avoid DMF at high temperatures due to potential carbamate formation .
What design principles improve pharmacokinetic properties of analogs?
Q. Advanced
- LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyls) to reduce LogP from ~2.5 to <2, enhancing solubility.
- P-glycoprotein Evasion : Modify the bicyclic core with bulky substituents to bypass efflux pumps.
- Prodrug Strategies : Mask the amine as a pivaloyloxymethyl (POM) ester for enhanced oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
